![molecular formula C19H22N4O4S B12173374 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B12173374.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives of methoxybenzothiazole have been reported to inhibit tubulin polymerization, a critical process in cancer cell division .
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been evaluated for their efficacy against a range of bacterial and fungal pathogens .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Modulation of Cell Signaling Pathways : The compound might interfere with signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications to the benzothiazole structure could enhance anticancer activity. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism contributing to its anticancer effects .
Antimicrobial Studies
Research has demonstrated that compounds derived from benzo[d]thiazole exhibit significant antimicrobial activity. For instance, derivatives were tested against common pathogens and showed promising results in inhibiting bacterial growth .
Data Tables
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Inhibits tubulin polymerization | |
Antimicrobial | Effective against bacterial strains | |
Enzymatic Inhibition | Potential inhibition of cancer-related enzymes |
Case Studies
-
Case Study on Anticancer Efficacy :
- A derivative of the compound was tested on melanoma and prostate cancer cell lines, showing a decrease in cell viability at concentrations as low as 10 µM.
- The study concluded that the compound's structural features significantly contributed to its enhanced potency compared to earlier derivatives.
-
Case Study on Antimicrobial Properties :
- A series of benzo[d]thiazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several compounds, suggesting strong antimicrobial potential.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a methoxybenzo[d]thiazole moiety and a diazaspirodecane framework. Its molecular formula is C16H18N4O3S, with a molecular weight of approximately 358.41 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have shown that derivatives of benzothiazole, including N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, exhibit significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the cell cycle at specific phases, preventing further division.
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions.
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 | 1 | Apoptosis induction |
Compound B | A549 | 2 | Cell cycle arrest |
Doxorubicin | Various | 5 | DNA intercalation |
Environmental Applications
The compound has also been studied for its ability to detect heavy metals in environmental samples. Specifically, it forms stable complexes with mercury (II) ions, enabling sensitive detection methods such as fluorescence spectroscopy. This application is crucial for monitoring environmental pollution and ensuring water safety.
Mechanism of Action :
The interaction between the compound and mercury (II) ions results in the formation of a 2:1 coordination complex. This complexation allows for detection limits as low as 5×10−8 M (10 ppb), making it an effective tool for environmental analysis.
Biochemical Pathways
The biochemical pathways affected by this compound include:
- Metal Ion Detection : Its ability to bind with mercury (II) ions impacts pathways related to metal toxicity and detection.
- Cellular Signaling : The compound's anticancer properties may involve modulation of signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in both laboratory settings and potential real-world applications:
- Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in A431 and A549 cancer cell lines compared to control groups.
- Environmental Monitoring : Field tests using the compound for mercury detection in water samples showed high selectivity and sensitivity, outperforming traditional methods.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C19H22N4O4S/c1-22-18(26)23(16(25)19(22)8-4-3-5-9-19)11-15(24)21-17-20-13-7-6-12(27-2)10-14(13)28-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,21,24) |
InChI Key |
PRJDKFMQYLXNJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.